molecular formula C31H34NOPS B13652172 (R)-N-((S)-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13652172
M. Wt: 499.6 g/mol
InChI Key: JMVREUXNMBRSOD-KIYCQYGCSA-N
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Description

®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organophosphorus compound It features a diphenylphosphanyl group, an o-tolyl group, and a sulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. One common method includes the use of organometallic catalysts for coupling reactions. For instance, palladium-catalyzed Suzuki coupling reactions are often employed to form the biaryl structure . The reaction conditions usually involve the use of a base, such as potassium carbonate, and a solvent like toluene, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solvent-free conditions can enhance the efficiency and yield of the synthesis . Additionally, the choice of catalysts and reaction conditions can be optimized to reduce costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfinamide moiety can be oxidized to a sulfone.

    Reduction: The phosphanyl group can be reduced to a phosphine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.

Major Products

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the phosphine derivative.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its role as a ligand in catalytic processes. The diphenylphosphanyl group coordinates with metal centers, facilitating various catalytic reactions. The sulfinamide moiety can also participate in hydrogen bonding and other interactions, influencing the overall reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(p-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(m-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Uniqueness

The uniqueness of ®-N-((S)-(2-(Diphenylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its specific stereochemistry and the presence of the o-tolyl group. This configuration can lead to different reactivity and selectivity compared to its para- and meta- counterparts .

Properties

Molecular Formula

C31H34NOPS

Molecular Weight

499.6 g/mol

IUPAC Name

N-[(S)-(2-diphenylphosphanylphenyl)-(2-methylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C31H34NOPS/c1-24-16-12-13-21-27(24)30(32(5)35(33)31(2,3)4)28-22-14-15-23-29(28)34(25-17-8-6-9-18-25)26-19-10-7-11-20-26/h6-23,30H,1-5H3/t30-,35?/m0/s1

InChI Key

JMVREUXNMBRSOD-KIYCQYGCSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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